DL-Panthenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLKNRPJHDVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044598 | |
| Record name | Panthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56323427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16485-10-2, 81-13-0 | |
| Record name | DL-Panthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panthenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | panthenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Dexpanthenol [USAN) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | panthenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Panthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANTHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Dl Panthenol S Biological Actions
Cellular and Molecular Mechanisms
The biological effects of DL-Panthenol are rooted in its intricate involvement in fundamental cellular processes. As a stable alcohol analog of pantothenic acid (Vitamin B5), its primary mechanism of action begins with its conversion into this essential vitamin, which subsequently participates in a cascade of metabolic pathways crucial for cell maintenance, repair, and energy production. atamanchemicals.comatamanchemicals.comulprospector.com
Conversion to Pantothenic Acid and Coenzyme A (CoA) Synthesis
This compound is readily absorbed and oxidized in the body to form pantothenic acid. atamanchemicals.comatamanchemicals.com This conversion is a critical step, as only the dextrorotatory enantiomer, D-Panthenol, is biologically active and can be utilized in subsequent metabolic pathways. ulprospector.comsimply-ingredients.comskinident.world The racemic mixture, this compound, therefore, possesses approximately half the physiological activity of pure D-Panthenol. skinident.world
Once converted, pantothenic acid serves as a vital precursor for the synthesis of Coenzyme A (CoA), a molecule central to cellular metabolism. wikipedia.orgoregonstate.educhemicalbook.com The synthesis of CoA from pantothenic acid is a multi-step enzymatic process. wikipedia.org This pathway is essential for the metabolism of carbohydrates, lipids, and proteins. atamanchemicals.comdsm.com
Key Steps in Coenzyme A Synthesis from Pantothenic Acid:
| Step | Reactant(s) | Enzyme | Product |
| 1 | Pantothenic acid, ATP | Pantothenate Kinase | 4'-Phosphopantothenate |
| 2 | 4'-Phosphopantothenate, Cysteine, ATP | Phosphopantothenoylcysteine Synthetase | 4'-Phospho-N-pantothenoylcysteine (PPC) |
| 3 | 4'-Phospho-N-pantothenoylcysteine (PPC) | Phosphopantothenoylcysteine Decarboxylase | 4'-Phosphopantetheine |
| 4 | 4'-Phosphopantetheine, ATP | Dephospho-CoA Kinase | Dephospho-CoA |
| 5 | Dephospho-CoA, ATP | Dephosphocoenzyme A Kinase | Coenzyme A (CoA) |
This table provides a simplified overview of the CoA biosynthetic pathway initiated by pantothenic acid. wikipedia.org
The initial and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenic acid, a reaction catalyzed by the enzyme pantothenate kinase. wikipedia.orgnih.gov This enzymatic step is subject to feedback inhibition, where the end products of the pathway, namely CoA and its acyl derivatives like Acetyl CoA, can competitively inhibit the activity of pantothenate kinase. wikipedia.orgnih.govnih.gov This regulatory mechanism ensures that the cellular levels of CoA are tightly controlled.
Mutations in the PANK2 gene, which encodes for a specific isoform of pantothenate kinase, can lead to a reduction in CoA synthesis. nih.gov This highlights the critical role of this enzyme in maintaining cellular metabolic function.
Acetyl CoA, derived from the metabolism of pantothenic acid via CoA, is the primary entry point for two-carbon units into the citric acid cycle, also known as the Krebs cycle. atamanchemicals.comulprospector.com This cycle is the final common pathway for the oxidation of fuel molecules—amino acids, fatty acids, and carbohydrates. ulprospector.comformulatorsampleshop.com The main function of the citric acid cycle is to generate energy in the form of ATP and reducing equivalents (NADH and FADH2) by oxidizing Acetyl CoA to carbon dioxide and water. atamanchemicals.comulprospector.com Therefore, by contributing to the pool of Acetyl CoA, this compound indirectly influences cellular energy production. researchgate.net
Impact on Acetyl Coenzyme A (Acetyl CoA) Metabolism
Regulation of Cell Growth and Proliferation
This compound has been shown to stimulate the proliferation of various cell types, including dermal fibroblasts. atamanchemicals.comulprospector.com This effect is intrinsically linked to its role in CoA synthesis, which is essential for the production of fatty acids and sphingolipids required for cell membrane integrity and the synthesis of molecules vital for cell maintenance and repair. atamanchemicals.com Research indicates that D-panthenol enhances cell viability and can accelerate cell turnover. atamanchemicals.comulprospector.com
A key indicator of cell proliferation is the expression of the nuclear protein Ki67. researchgate.netnih.gov Studies have demonstrated that D-panthenol treatment can lead to an increase in the expression of Ki67 in cultured human hair follicle cells, including dermal papilla cells (hDPCs). researchgate.netnih.gov This upregulation of Ki67 provides direct evidence of the pro-proliferative effects of D-panthenol at a cellular level. scribd.com
Research Findings on D-Panthenol and Ki67 Expression in hDPCs:
| Study Focus | Cell Type | Observation | Implication |
| Effect of D-panthenol on cell proliferation | Human Dermal Papilla Cells (hDPCs) | Increased percentage of Ki67 positive cells after treatment. researchgate.net | D-panthenol stimulates cell proliferation. |
This table summarizes findings from a study investigating the impact of D-panthenol on cellular proliferation markers. researchgate.net
Impact on Dermal Papilla Cells (hDPCs)
This compound has been shown to have a significant positive impact on human dermal papilla cells (hDPCs), which play a crucial role in hair follicle development and growth. Studies have demonstrated that D-panthenol, the active form of this compound, enhances the viability of cultured hDPCs. nih.govresearchgate.net This is accompanied by an increase in the cellular proliferation marker Ki67. nih.govresearchgate.netresearchgate.net
Furthermore, treatment with D-panthenol stimulates the expression of several anagen-inducing factors in hDPCs. nih.gov These include alkaline phosphatase (ALP), β-catenin, and versican, all of which are involved in triggering and elongating the anagen (growth) phase of the hair cycle. nih.gov Conversely, D-panthenol has been found to reduce the expression of transforming growth factor-beta 1 (TGF-β1) at both the mRNA and protein levels, a factor known to promote the catagen (regression) phase of the hair follicle. nih.govdntb.gov.uaresearchgate.net
| Parameter | Effect of D-Panthenol | Associated Markers |
|---|---|---|
| Cell Viability | Increased | Ki67 |
| Anagen Phase Induction | Stimulated | ALP, β-catenin, Versican |
| Catagen Phase Induction | Reduced | TGF-β1 |
Effects on Outer Root Sheath Cells (hORSCs)
The outer root sheath is a critical component of the hair follicle, providing structural support and contributing to hair growth. Research indicates that D-panthenol enhances the proliferation and viability of cultured human outer root sheath cells (hORSCs). nih.govresearchgate.net In these cells, D-panthenol has been observed to down-regulate the mRNA expression of cell senescence markers, p21 and p16. nih.govresearchgate.net Additionally, it up-regulates the expression of both vascular endothelial growth factor (VEGF) and its receptor (VEGFR), suggesting a role in promoting vascularization around the hair follicle. nih.govresearchgate.netdntb.gov.uaresearchgate.net
| Parameter | Effect of D-Panthenol | Associated Markers |
|---|---|---|
| Cell Proliferation & Viability | Enhanced | - |
| Cell Senescence | Down-regulated | p21, p16 (mRNA) |
| Angiogenesis Factors | Up-regulated | VEGF, VEGFR |
Fibroblast Proliferation Activation
This compound is recognized for its ability to stimulate the proliferation of dermal fibroblasts, which are key cells in the skin's connective tissue responsible for producing collagen and other extracellular matrix components. atamanchemicals.comdrugbank.comulprospector.com This stimulatory effect is crucial for wound healing and maintaining skin elasticity. nih.govresearchgate.net In vitro studies have shown that panthenol treatment of dermal fibroblasts leads to the upregulation of several genes, including those encoding for interleukin-6 (IL-6), interleukin-8 (IL-8), and heme oxygenase-1 (HMOX-1). nih.gov The induction of HMOX-1 at the protein level has been confirmed and is associated with enhanced suppression of free radical formation in these cells. nih.govresearchgate.net The activation of fibroblast proliferation by panthenol contributes to accelerated re-epithelialization and cell turnover. atamanchemicals.comulprospector.commedicalnewstoday.com
Apoptosis and Senescence Pathway Modulation
This compound has been found to influence cellular pathways related to programmed cell death (apoptosis) and cellular aging (senescence), contributing to its regenerative properties.
In studies involving human dermal papilla cells, D-panthenol treatment has been shown to significantly reduce the mRNA expression of key apoptosis markers, namely Caspase-3 and Caspase-9. nih.gov These caspases are critical executioners in the apoptotic cascade, and their suppression indicates an anti-apoptotic effect of D-panthenol. nih.gov This reduction in apoptotic markers is believed to be one of the cellular mechanisms underlying its efficacy in promoting hair follicle health. nih.gov
Cellular senescence is a state of irreversible growth arrest that contributes to aging. This compound has demonstrated the ability to counteract this process. In both cultured hDPCs and hORSCs, D-panthenol treatment leads to a significant, concentration-dependent reduction in the mRNA and protein expression of the cell senescence markers p21 and p16. nih.govresearchgate.net These proteins are cyclin-dependent kinase inhibitors that play a central role in enforcing cell cycle arrest. frontiersin.orgnih.govnih.gov By down-regulating p21 and p16, D-panthenol helps to prevent premature senescence in hair follicle cells, thereby promoting their growth and viability. nih.govmdpi.com
Suppression of Apoptotic Markers (e.g., Caspase3/9)
Angiogenesis and Vascularization
The formation of new blood vessels, or angiogenesis, is vital for tissue repair and hair follicle nourishment. Research has shown that this compound can stimulate factors involved in this process. In cultured hDPCs and hORSCs, D-panthenol treatment up-regulates the expression of Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.netresearchgate.net VEGF is a potent signaling protein that promotes the growth of new blood vessels. nih.gov Furthermore, in hORSCs, D-panthenol also increases the expression of the VEGF receptor (VEGFR). nih.govresearchgate.netdntb.gov.uaresearchgate.net This dual action of stimulating both the growth factor and its receptor suggests that this compound can enhance angiogenesis and vascularization, which is crucial for supporting the metabolic activity of growing hair follicles. nih.gov
Up-regulation of VEGF and VEGFR Expression
This compound has been observed to influence the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), key regulators of angiogenesis and cell growth. In a study on cultured human outer root sheath cells (hORSCs), D-panthenol treatment led to the up-regulation of both VEGF and its receptor, VEGFR. This suggests that the hair growth-stimulating activity of D-panthenol may be partly attributed to its ability to enhance cell viability and prolong the anagen (growth) phase of hair follicles through the stimulation of VEGF signaling. The expression of VEGF was also found to be stimulated in human dermal papilla cells (hDPCs) following treatment with D-panthenol.
Cytokine Modulation and Inflammatory Pathways
This compound demonstrates a complex and context-dependent influence on inflammatory pathways, modulating the expression of both pro- and anti-inflammatory cytokines. Its role appears to vary depending on the physiological state, such as during wound healing versus a state of chronic inflammation. This modulation is a key aspect of its therapeutic and protective effects. cabidigitallibrary.orgtypology.cominonu.edu.tr
Regulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
The regulation of pro-inflammatory cytokines by this compound is multifaceted. During the crucial inflammatory phase of wound healing, D-panthenol has been shown to up-regulate the gene expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). researchgate.netnih.gov This up-regulation is considered beneficial for the healing process, as these cytokines play a vital role in initiating the repair cascade. researchgate.netanokhaskincare.com For instance, studies on human dermal fibroblasts and in vivo wound models have demonstrated that topical application of dexpanthenol (B1670349) leads to increased expression of IL-1β and IL-6, which are essential for stimulating fibroblast proliferation and re-epithelialization. researchgate.netnih.govatamanchemicals.com
Conversely, in contexts of inflammation not related to acute wound healing, panthenol exhibits anti-inflammatory properties by reducing the levels of these same cytokines. typology.cominonu.edu.tr One study indicated that panthenol treatment can control the release of inflammatory factors like IL-6 to alleviate inflammation. cabidigitallibrary.org Furthermore, a novel compound, panthenol citrate (B86180), has been shown to reduce inflammation by decreasing the expression of IL-6, IL-1β, and Tumor Necrosis Factor-alpha (TNF-α) in a diabetic wound model. nih.gov Another study highlighted that dexpanthenol administration could significantly reduce the increased levels of IL-1β and IL-6 in nicotine-induced lung injury, suggesting it counteracts inflammation by inhibiting the nuclear translocation of NF-κB. inonu.edu.tr
Research Findings on this compound and Pro-inflammatory Cytokines
| Study Context | Form of Panthenol | Cytokine | Observed Effect | Reference |
|---|---|---|---|---|
| Wound Healing (in vivo) | Dexpanthenol | IL-1β, IL-6 | Up-regulation of gene expression | researchgate.net |
| Wound Healing (in vitro) | Calcium Pantothenate | IL-6, IL-8 | Up-regulation of gene expression | nih.gov |
| Inflammation (Keratinocytes) | Panthenol | IL-6 | Inhibition of release | typology.com |
| Nicotine-Induced Lung Injury (Rats) | Dexpanthenol | IL-1β, IL-6 | Reduction of increased levels | inonu.edu.tr |
| Diabetic Wound Healing | Panthenol Citrate | IL-1β, IL-6, TNF-α | Reduction of expression | nih.gov |
Influence on Anti-inflammatory Cytokines (e.g., IL-4, IL-10)
The influence of this compound on anti-inflammatory cytokines is less extensively documented. However, research on panthenol citrate has demonstrated its ability to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in a diabetic wound model. This suggests a mechanism by which panthenol derivatives may promote a shift towards an anti-inflammatory environment conducive to tissue repair. nih.gov Currently, there is a lack of specific research findings on the direct influence of this compound on Interleukin-4 (IL-4) expression.
Inhibition of gsh-px activities
The interaction of this compound with glutathione (B108866) peroxidase (GSH-Px) appears to be modulatory rather than one of direct inhibition. In a study on rhabdomyolysis-induced acute kidney injury in rats, administration of D-panthenol was found to alleviate the pathologically increased activities of several antioxidant enzymes, including GSH-Px. This suggests that D-panthenol helps to normalize the antioxidant response in a state of oxidative stress, rather than directly inhibiting the enzyme's function under normal conditions. This modulatory role is a key part of its protective effects through the normalization of mitochondrial metabolism and modulation of glutathione-dependent signaling.
Redox Potential and Antioxidant Effects
This compound exhibits significant antioxidant properties and can modulate the cellular redox state, contributing to its protective effects against oxidative stress.
Attenuation of Protein Glutathionylation
A key mechanism of this compound's antioxidant action is the attenuation of protein S-glutathionylation, a reversible post-translational modification of cysteine residues by glutathione. Under conditions of oxidative stress, an increase in S-glutathionylated proteins can occur, altering protein function. Studies have shown that D-panthenol contributes to a decrease in the level of S-glutathionylated proteins in brain mitochondria and in kidney tissue following injury. typology.com This effect is associated with the normalization of the redox potential of the glutathione system and the restoration of mitochondrial energy metabolism. typology.com
Research Findings on this compound's Redox and Antioxidant Effects
| Biological Process | Observed Effect of D-Panthenol | Study Model | Reference |
|---|---|---|---|
| Protein S-glutathionylation | Attenuation / Decrease | Rhabdomyolysis-induced acute kidney injury (rats) | |
| Protein S-glutathionylation | Decrease in level | Brain mitochondria under oxidative stress (in vitro) | typology.com |
| Glutathione Peroxidase (GSH-Px) Activity | Alleviation of increased activity | Rhabdomyolysis-induced acute kidney injury (rats) |
Inhibition of Lipid Peroxidation
This compound, specifically its biologically active D-enantiomer, exhibits significant antioxidant properties, most notably through the inhibition of lipid peroxidation. researchgate.netmdpi.com This protective action has been observed both in vivo and in vitro on isolated mitochondria. researchgate.netmdpi.com Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. D-Panthenol's mechanism against this is linked to its role as a precursor to Coenzyme A (CoA). nih.gov Studies have shown that preincubation of cells with panthenol derivatives leads to a reduction in lipid peroxidation induced by agents like the Fenton reaction (Fe²⁺ + H₂O₂). nih.gov This protective effect is not due to a direct scavenging mechanism but rather an increase in the cellular levels of CoA. nih.gov Increased CoA may diminish the propagation of lipid peroxidation and promote the repair of damaged phospholipids. nih.gov
In a model of rhabdomyolysis-induced acute kidney injury, the administration of D-panthenol alleviated signs of oxidative stress, including increased levels of lipid peroxidation products. mdpi.comnih.govnih.gov Similarly, in brain mitochondria subjected to oxidative stress, D-panthenol demonstrated a neuroprotective effect by inhibiting lipid peroxidation. medchemexpress.commdpi.com
| Experimental Model | Inducing Agent | Observed Effect of D-Panthenol | Reference |
| Rhabdomyolysis-induced Acute Kidney Injury (rats) | Glycerol | Alleviated increased levels of lipid peroxidation products in kidney tissue. | mdpi.comnih.govnih.gov |
| Brain Mitochondria in vitro | tBHP / FeSO₄ | Inhibited lipid peroxidation. | medchemexpress.commdpi.com |
| Ehrlich Ascites Tumor Cells | Fenton Reaction (Fe²⁺ + H₂O₂) | Reduced lipid peroxidation. | nih.gov |
Modulation of Glutathione-dependent Signaling
D-Panthenol influences the glutathione system, a critical component of cellular antioxidant defense. nih.gov Its administration has been shown to modulate the redox potential of the glutathione system and decrease the levels of S-glutathionylated proteins, which are markers of oxidative stress. nih.govmdpi.comresearchgate.net In studies on rhabdomyolysis-induced kidney injury, one of the key mechanisms of D-panthenol's beneficial effects was the modulation of glutathione-dependent signaling. mdpi.comnih.govnih.gov This included restoring the level of reduced glutathione (GSH) in renal tissue. mdpi.com
Research on brain mitochondria under oxidative stress also highlights this modulatory role. mdpi.comnih.gov Oxidative damage leads to a shift in the glutathione system's redox potential to a more oxidized state. mdpi.comnih.gov Panthenol treatment helps to normalize this potential, contributing to its neuroprotective effects. mdpi.comnih.gov This action is associated with a decrease in glutathionylated proteins, though it does not appear to be caused by the stimulation of glutathione reductase. nih.gov Instead, panthenol's ability to boost cell energetics may contribute to the increased biosynthesis of glutathione. nih.gov
| System Studied | Condition | Effect of D-Panthenol on Glutathione System | Reference |
| Rhabdomyolysis-induced Acute Kidney Injury | In vivo (rats) | Modulates glutathione-dependent signaling; restores reduced glutathione levels. | mdpi.comnih.gov |
| Brain Mitochondria | In vitro oxidative stress | Normalizes the redox potential of the glutathione system; decreases S-glutathionylated proteins. | mdpi.comnih.gov |
| Jurkat Cells | Oxidative Stress | Impacts the activation of the glutathione redox system. | mdpi.com |
Impact on Mitochondrial Metabolism
Panthenol plays a restorative role in mitochondrial function, which is often compromised during oxidative stress. researchgate.net Mitochondrial dysfunction is characterized by the activation of free radical processes and changes in energy metabolism. mdpi.comnih.gov D-panthenol has been demonstrated to protect mitochondria by improving mitochondrial metabolism and reversing the negative effects of oxidative damage. nih.govmedchemexpress.com
In cases of rhabdomyolysis-induced acute kidney injury, D-panthenol's protective effects are associated with the normalization of mitochondrial metabolism. mdpi.comnih.govnih.gov This involves increasing the total levels of coenzyme A and enhancing the activity of Krebs cycle enzymes, which are crucial for cellular respiration. mdpi.comnih.govnih.gov
Recovery of Energy Metabolism
A key aspect of D-panthenol's impact on mitochondria is the recovery of energy metabolism. nih.govresearchgate.net Oxidative stress can inhibit crucial enzymes in the Krebs cycle. For instance, in brain mitochondria treated with tert-butyl hydroperoxide (tBHP), the activities of succinate (B1194679) dehydrogenase, α-ketoglutarate dehydrogenase, and aconitase were significantly decreased. mdpi.com The addition of panthenol contributed to the significant restoration of the activity of these enzymes, bringing them close to control levels. mdpi.com This restoration of mitochondrial energy metabolism is a cornerstone of its protective action against cellular damage. mdpi.comnih.gov By boosting cell energetics, panthenol can support vital processes, including the synthesis of glutathione. nih.gov
| Enzyme | Condition/Model | Effect of D-Panthenol | Reference |
| Krebs Cycle Enzymes (general) | Rhabdomyolysis-induced AKI | Increased activity. | mdpi.comnih.gov |
| Succinate Dehydrogenase | Brain mitochondria + tBHP | Restored activity. | mdpi.com |
| α-Ketoglutarate Dehydrogenase | Brain mitochondria + tBHP | Restored activity. | mdpi.com |
| Aconitase | Brain mitochondria + tBHP | Restored activity. | mdpi.com |
Enantiomeric Selectivity in Biological Activity
Panthenol exists as two enantiomers (isomers that are mirror images of each other): D-panthenol (dexpanthenol) and L-panthenol. akjournals.comakjournals.com The biological activity of panthenol is highly selective, with significant differences observed between the two forms. gdch.deresearchgate.netresearchgate.net
Differential Efficacy of D-Panthenol vs. L-Panthenol
Only the D-enantiomer of panthenol is considered biologically active. gdch.deresearchgate.netskinident.world The human body can convert D-panthenol into D-pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A. gdch.deskinident.worldatamanchemicals.com The L-enantiomer, however, is not transformed into the vitamin and is therefore considered biologically inactive. gdch.deskinident.world
Due to this selectivity, a racemic mixture of this compound provides only half the physiological activity compared to the pure D-form. gdch.deskinident.world In some instances, it has been suggested that the L-form might even counteract the biological effectiveness of the D-enantiomer. researchgate.netresearchgate.net For non-physiological effects, such as acting as a humectant for skin or hair, both the D- and DL-forms are considered to be equivalent. gdch.deskinident.worldatamanchemicals.com
| Enantiomer | Biological Activity (Physiological) | Conversion to Vitamin B5 | Reference |
| D-Panthenol | Active | Yes | gdch.deresearchgate.netskinident.world |
| L-Panthenol | Inactive | No | gdch.deresearchgate.netskinident.world |
| This compound | 50% of the activity of D-Panthenol | Only the D-portion is converted | gdch.deskinident.world |
Implications for Enzymatic Pathways
The differential activity of panthenol enantiomers is rooted in the specificity of the enzymatic pathways involved in its metabolism. D-panthenol is readily oxidized in the body to form pantothenic acid. atamanchemicals.com This conversion is carried out by enzymes such as alcohol dehydrogenase. europa.euformulatorsampleshop.com These enzymatic systems are stereospecific, meaning they can distinguish between the D- and L-forms and will only process the D-enantiomer.
Furthermore, the transport of pantothenic acid into cells can be an active process, and it is possible that this transport mechanism is also enantiomer-specific, favoring the D-form. europa.eu This enzymatic and transport selectivity is the biochemical basis for why D-panthenol is the preferred form for physiological applications, as it aligns with the body's metabolic machinery to produce the vital Coenzyme A. atamanchemicals.com
Pharmacological and Physiological Research of Dl Panthenol
Absorption, Distribution, Metabolism, and Excretion (ADME) Research
DL-Panthenol, a racemic mixture of D-Panthenol and L-Panthenol, is the alcohol analog of pantothenic acid (Vitamin B5). Its pharmacological and physiological effects are largely attributed to its conversion to D-pantothenic acid, the biologically active enantiomer. drugbank.comwikipedia.org Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for elucidating its mechanisms of action.
Dermal Absorption Studies
Topical application of this compound is a common route of administration, particularly in dermatological and cosmetic products. Research indicates that this compound effectively penetrates the skin. atamanchemicals.comcriticalcatalyst.com
Studies on D-Panthenol, the active component of the racemic mixture, provide significant insights into the dermal absorption of this compound. In vitro studies using pig and rat skin have demonstrated the dermal penetration of D-Panthenol. europa.eueuropa.eu Furthermore, topical application of D-Panthenol to rats resulted in increased urinary excretion of pantothenic acid, confirming its absorption through the skin and subsequent metabolism. europa.eueuropa.eu When applied topically, panthenol is absorbed by the skin and converted into pantothenic acid. skinident.world
The formulation of the product can influence the rate and extent of dermal absorption. For instance, water-in-oil emulsions facilitate good skin penetration, leading to high local concentrations of the compound. criticalcatalyst.com
Table 1: Summary of Dermal Absorption Studies of Panthenol
| Study Type | Model | Key Findings | Reference |
| In vivo | Rats | Topical administration of D-Panthenol led to higher urinary excretion of its metabolite, pantothenic acid, compared to control groups. | europa.eueuropa.eu |
| In vitro | Rat and Pig Skin | Demonstrated the occurrence of dermal penetration of D-Panthenol. | europa.eueuropa.eu |
| General Observation | Human | Topically applied panthenol is absorbed by the skin and transformed into pantothenic acid. | skinident.world |
Gastrointestinal Absorption Mechanisms
Following oral administration, this compound is readily absorbed from the gastrointestinal (GI) tract. europa.eu Its physicochemical properties, including a molecular weight of 205.25 g/mol , high water solubility (562.3 g/L), and a low logKow value of -1.02, suggest that it is likely to be absorbed. europa.eu
Due to its high water solubility, passive diffusion across plasma membranes may be limited. europa.eu Instead, absorption is more likely to occur through aqueous pores or via bulk passage with water. europa.eu An active transport mechanism exists for pantothenic acid, and it is plausible that this compound may also utilize this pathway, although it is unclear if this transport is specific to the D-enantiomer. europa.eueuropa.eu Nevertheless, extensive gastrointestinal absorption is anticipated for this compound based on its physical and chemical characteristics. europa.eueuropa.eu
Metabolic Pathways and Metabolite Characterization
Once absorbed, this compound undergoes metabolic conversion. The primary metabolic process is the oxidation of the alcohol group to a carboxylic acid, transforming panthenol into pantothenic acid. atamanchemicals.comeuropa.eu This conversion is rapid and is a key step in the compound's biological activity, as only D-pantothenic acid is biologically active. drugbank.comresearchgate.net
The metabolism of this compound is expected to involve both Phase I and Phase II enzymes, primarily in the liver. europa.eueuropa.eu
Phase I Metabolism: The initial oxidation of this compound to pantothenic acid is likely catalyzed by Phase I enzymes such as cytochrome P450 (CYP) monooxygenases or alcohol and aldehyde dehydrogenases (ADH/AlDH). europa.eueuropa.eu It is presumed that this compound is metabolized through the same enzymatic pathways as D-Panthenol. europa.eu
Phase II Metabolism: Another proposed metabolic route is the hydrolysis of the amide bond, which would yield 2,4-Dihydroxy-3,3-dimethyl-butyric acid and 3-Hydroxypropylamine. europa.eu The parent compound, as well as its metabolites like pantothenic acid and the hydrolysis products, may undergo further conjugation by Phase II metabolizing enzymes, such as Glucuronosyltransferases and Sulfotransferases. europa.eueuropa.eu
The principal metabolic event is the rapid oxidation of this compound to pantothenic acid (Vitamin B5). europa.eueuropa.euresearchgate.net This conversion is crucial as pantothenic acid is a precursor for the synthesis of coenzyme A (CoA), an essential cofactor in numerous enzymatic reactions vital for cellular metabolism. drugbank.comatamanchemicals.comformulatorsampleshop.com
In addition to oxidation, hydrolysis of the amide bond in this compound has been proposed, leading to the formation of 2,4-Dihydroxy-3,3-dimethyl-butyric acid and 3-Hydroxypropylamine. europa.eu
Table 2: Key Metabolites of this compound
| Precursor | Metabolic Process | Key Enzymes (Proposed) | Metabolite | Reference |
| This compound | Oxidation | Cytochrome P450 (CYP), Alcohol/Aldehyde Dehydrogenase (ADH/AlDH) | Pantothenic Acid | europa.eueuropa.eu |
| This compound | Hydrolysis | Not specified | 2,4-Dihydroxy-3,3-dimethyl-butyric acid, 3-Hydroxypropylamine | europa.eu |
Role of Phase I and Phase II Enzymes (e.g., CYP, ADH/AlDH, Glucuronosyltransferases, Sulfotransferases)
Tissue Distribution and Excretion
Following absorption, this compound is likely to be systemically distributed throughout the extracellular compartments. europa.eueuropa.eu After oral administration, it is expected to undergo a first-pass effect in the liver, which may limit the systemic distribution of the parent compound. europa.eueuropa.eu However, systemic distribution is anticipated following dermal exposure. europa.eueuropa.eu
The low logKow of -1.02 and the presumed rapid metabolism and subsequent excretion suggest a low potential for bioaccumulation. europa.eu
Excretion of this compound and its metabolites primarily occurs via the urine. europa.eueuropa.eu Studies with D-Panthenol in rats have shown that after topical application, it is quickly metabolized to pantothenic acid, which is then rapidly excreted in the urine. europa.eu Following oral administration, excretion may also occur through feces, potentially due to metabolic degradation by the intestinal microflora. europa.eu
Bioaccumulation Potential
This compound is characterized by properties that suggest a very low potential for bioaccumulation in organisms. europa.eupuracy.com Its high water solubility and a low octanol-water partition coefficient (log Kow) of -1.02 indicate that it is unlikely to accumulate in fatty tissues. europa.eueuropa.eu Regulatory assessments by bodies such as Environment Canada have concluded that this compound is not suspected to be bioaccumulative. ewg.orgewg.org
Upon topical or oral administration, this compound is absorbed and rapidly metabolized into Pantothenic acid (Vitamin B5). europa.eu This resulting metabolite is then quickly excreted, primarily via urine. europa.eueuropa.eu This rapid metabolic degradation and subsequent excretion contribute to a low biological half-life, further indicating a minimal potential for the compound to accumulate within the body. europa.eu Studies on the D-panthenol isomer confirm it is readily biodegradable and easily eliminated from water, with expectations that the DL-racemic mixture behaves similarly. puracy.comredox.com
Physicochemical Properties Influencing Bioaccumulation
| Property | Value/Observation | Implication for Bioaccumulation | Source |
|---|---|---|---|
| Log Kow | -1.02 | Indicates low lipophilicity, favoring partitioning in water over fatty tissue. | europa.eueuropa.eu |
| Water Solubility | 562.3 g/L | High solubility in water suggests low potential for storage in organisms. | europa.eu |
| Metabolism | Rapid conversion to Pantothenic acid. | The parent compound is quickly broken down. | europa.eu |
| Excretion | Rapidly excreted, primarily via urine. | Minimizes the time the substance remains in the body. | europa.eueuropa.eu |
| Biodegradability | Readily biodegradable. | The compound does not persist in the environment. | puracy.comredox.com |
Preclinical and Translational Studies
Wound Healing and Tissue Regeneration Research
This compound, and more specifically its biologically active isomer D-panthenol, has been the subject of extensive research for its role in promoting wound healing and tissue regeneration. atamanchemicals.comlotioncrafter.com The compound is converted into pantothenic acid within the body, a precursor to coenzyme A, which is essential for numerous metabolic reactions vital for cell maintenance and repair. atamanchemicals.commdpi.com Studies have demonstrated that panthenol stimulates the proliferation of dermal fibroblasts, the cells responsible for creating the extracellular matrix and collagen, which are foundational to the healing process. atamanchemicals.comulprospector.commade-in-china.com
Re-epithelialization Acceleration
A critical phase of wound healing is re-epithelialization, the process by which new epithelial tissue covers a wound. Research indicates that panthenol significantly accelerates this process. atamanchemicals.com In vitro studies using human dermal fibroblast monolayers showed that treatment with calcium pantothenate resulted in 80% wound closure within 20 hours, compared to just 21% in control groups. cir-safety.orgcir-safety.org This effect is attributed to the stimulation of fibroblast proliferation and migration. mdpi.comcabidigitallibrary.org
Summary of In Vitro Research on Panthenol and Re-epithelialization
| Study Model | Key Finding | Mechanism | Source |
|---|---|---|---|
| Human Dermal Fibroblast Monolayers | 80% wound closure in 20 hours (vs. 21% in control). | Accelerated cell migration and proliferation. | cir-safety.orgcir-safety.org |
| In Vitro Full-Thickness Mucous Membrane | Improved wound closure compared to untreated controls. | Upregulation of wound-healing-associated genes. | cabidigitallibrary.org |
Impact on Collagen Production
Collagen is a vital protein that provides structure and strength to newly formed tissue during wound healing. Research has shown that pantothenic acid, the metabolic product of panthenol, plays a role in collagen synthesis. In vitro studies using fibroblasts have demonstrated that a deficiency in pantothenic acid leads to a decrease in the synthesis of procollagen (B1174764) 4a2. jst.go.jpresearchgate.net Conversely, the presence of panthenol derivatives has been shown to support collagen synthesis in human dermal fibroblasts. mdpi.com This stimulation of collagen production contributes to the formation of a more robust and elastic regenerated tissue. neutrogena-me.com
Synergistic Effects with Other Compounds (e.g., Zinc Oxide, N-acetylcysteine)
The therapeutic effects of this compound in wound healing can be enhanced when used in combination with other compounds.
Zinc Oxide: A synergistic effect between panthenol and zinc oxide in stimulating wound healing has been claimed in cosmetic and dermatological literature. atamanchemicals.comulprospector.commade-in-china.comtreasureactives.com Both compounds are known for their protective and regenerative properties, and their combination is often utilized in formulations aimed at enhancing skin barrier repair. atamanchemicals.com
N-acetylcysteine (NAC): Experimental studies have compared the wound healing efficacy of dexpanthenol (B1670349) and N-acetylcysteine. One study involving surgically created wounds in rats found that both NAC and dexpanthenol groups showed significantly better wound healing rates than the control group, with similar results between the two active groups in terms of epithelialization and granulation. researchgate.netnih.gov The NAC group showed a more pronounced rate of angiogenesis. researchgate.netnih.gov Other in vitro research on brain mitochondria under oxidative stress has shown that combining panthenol with NAC can enhance protective effects, such as normalizing levels of lipid peroxidation products. mdpi.com
Hair Follicle Biology and Hair Growth Studies
This compound is a common ingredient in hair care products, valued for its ability to penetrate the hair shaft and improve moisture retention, softness, and elasticity. atamanchemicals.com Research into its biological effects on hair follicles has focused primarily on the active D-panthenol isomer.
Studies on cultured human hair follicle cells, including dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs), have shown that D-panthenol can enhance cell viability and proliferation. nih.govresearchgate.net It has been found to increase the expression of the Ki67 proliferation marker while reducing markers for apoptosis (Caspase-3/9) and cell senescence (p21/p16). nih.gov
Furthermore, D-panthenol has been shown to stimulate anagen-inducing factors, such as alkaline phosphatase (ALP) and versican, which are known to trigger and prolong the anagen (growth) phase of the hair cycle. nih.gov Simultaneously, it can reduce the expression of transforming growth factor-beta 1 (TGF-β1), a signaling protein that encourages the follicle to enter the catagen (resting) phase. nih.govtypology.com By elongating the anagen phase and potentially delaying the catagen phase, D-panthenol may support healthier hair growth and mitigate the effects of thinning hair. nih.govbyrdie.com
Observed Effects of D-Panthenol on Human Hair Follicle Cells In Vitro | Cell Type | Marker/Factor | Observed Effect | Implication for Hair Growth | Source | | :--- | :--- | :--- | :--- | | hDPCs | Ki67 | Increased expression | Stimulated cell proliferation | nih.govresearchgate.net | | hDPCs | Caspase-3/9, p21/p16 | Decreased expression | Reduced apoptosis and senescence | nih.gov | | hDPCs | ALP, Versican | Increased expression | Stimulation/elongation of anagen phase | nih.gov | | hDPCs | TGF-β1 | Decreased expression | Inhibition of catagen phase entry | nih.govtypology.com | | hORSCs | Cell Viability | Enhanced | Stimulated cell proliferation | nih.govresearchgate.net | | hORSCs | VEGF & VEGFR | Upregulated expression | Potential for improved vascular support | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-hydroxypropylamine |
| Acetyl coenzyme A (Acetyl CoA) |
| Allantoin |
| C-X-C motif chemokine ligand 10 (CXCL10) |
| Calcium Pantothenate |
| Collagen |
| D-Panthenol (Dexpanthenol) |
| This compound |
| L-Panthenol |
| N-acetylcysteine (NAC) |
| Niacinamide |
| Pantothenic Acid (Vitamin B5) |
| Retinoid acid |
| Salicylic acid |
| Versican |
Elongation of Anagen Phase
This compound, particularly its D-isomer (Dexpanthenol), has been shown to play a role in modulating the hair growth cycle. The anagen phase, or the active growth phase of hair follicles, is crucial for hair length and thickness. Research indicates that abnormal termination of this phase can lead to hair thinning. typology.com In vitro studies on human dermal papilla cells (hDPCs) have demonstrated that panthenol can prolong this critical phase. typology.com
Studies suggest that D-panthenol contributes to the elongation of the anagen phase by enhancing the viability of cells in the hair follicle and suppressing markers associated with apoptosis (cell death) and senescence (aging). nih.govresearchgate.netscribd.com By preventing the premature entry of hair follicles into the catagen (transitional) and telogen (resting) phases, this compound supports sustained hair growth. typology.comscribd.com One study noted a significant increase in the anagen phase marker, alkaline phosphatase, by 40% after treatment with panthenol. typology.com
Stimulation of Anagen-Inducing Factors (ALP, β-catenin, versican)
The mechanism behind the anagen phase elongation involves the stimulation of several key anagen-inducing factors. Research has identified that D-panthenol upregulates the expression of alkaline phosphatase (ALP), β-catenin, and versican in cultured human dermal papilla cells. nih.govresearchgate.net
Alkaline Phosphatase (ALP): A well-established marker for the anagen phase in dermal papilla cells. Studies have shown that D-panthenol treatment significantly increases both ALP activity and its mRNA expression. nih.gov In one instance, a 40% increase in ALP positive cells and a 40% upregulation of ALP mRNA expression were observed. nih.gov
β-catenin: A crucial component of the Wnt/β-catenin signaling pathway, which is vital for maintaining the anagen phase. D-panthenol has been found to stimulate β-catenin expression. nih.govresearchgate.net
Versican: Another important anagen marker found in the dermal papilla. D-panthenol treatment has been shown to elevate the expression of versican at both the protein and mRNA levels. nih.gov
Furthermore, D-panthenol has been observed to increase the expression of Vascular Endothelial Growth Factor (VEGF), which is important for angiogenesis and providing nutrients to the hair follicle, and its receptor (VEGFR). nih.govresearchgate.net Conversely, it has been shown to reduce the expression of Transforming Growth Factor-beta 1 (TGF-β1), a factor known to promote the transition to the catagen phase. typology.comnih.govresearchgate.net
Neuroprotective Activity Research
This compound has demonstrated neuroprotective properties in various experimental models. nih.govresearchgate.net Its protective effects are often attributed to its role as a precursor to coenzyme A (CoA), which is essential for numerous metabolic processes in the brain. nih.gov Research indicates that D-panthenol can help restore the activity of enzymes involved in mitochondrial energy metabolism, which is often impaired in neurodegenerative conditions. nih.gov
Nephroprotective Effects
Attenuation of AKI Markers
This compound has been investigated for its protective effects on the kidneys, particularly in cases of acute kidney injury (AKI). mdpi.comnih.gov In animal models of rhabdomyolysis-induced AKI, administration of D-panthenol has been shown to significantly reduce the levels of key AKI markers. mdpi.comnih.gov These markers include serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), which are elevated during kidney damage. mdpi.comnih.goval-kindipublisher.com
The protective mechanism involves mitigating oxidative stress in the kidney tissue. mdpi.comnih.gov D-panthenol has been found to alleviate the increased levels of lipid peroxidation products and enhance the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. mdpi.comnih.gov Histopathological analysis has confirmed that D-panthenol treatment improves kidney morphology in rhabdomyolysis models. mdpi.comnih.govresearchgate.net These beneficial effects are associated with an increase in total coenzyme A levels and the activity of Krebs cycle enzymes, leading to the normalization of mitochondrial metabolism. mdpi.comnih.gov
Impact on Leukocyte Infiltration and MPO Activity
A key aspect of the inflammatory response in AKI is the infiltration of leukocytes into the kidney tissue. Myeloperoxidase (MPO) is an enzyme found in neutrophils, and its activity is a recognized marker of neutrophil infiltration and inflammation. nih.govresearchgate.netnih.gov
Studies on rhabdomyolysis-induced AKI have demonstrated that the condition leads to a significant increase in leukocyte infiltration and MPO activity in the kidneys. nih.gov Treatment with D-panthenol has been shown to significantly reduce this leukocyte infiltration and lower the levels of MPO activity in the kidney tissues. medchemexpress.comnih.gov This anti-inflammatory action, by suppressing the influx of inflammatory cells, is a crucial component of this compound's nephroprotective effects. medchemexpress.comnih.gov
Anti-inflammatory Investigations
The anti-inflammatory properties of this compound are a recurring theme across various areas of research. lotioncrafter.comnih.gov This activity is not limited to its nephroprotective effects but is also observed in skin applications. lotioncrafter.com Studies have indicated that D-panthenol possesses anti-inflammatory effects that can help in mitigating itching and improving skin conditions like dryness, roughness, and erythema. lotioncrafter.com
In the context of wound healing, the anti-inflammatory properties of panthenol contribute to a more favorable healing environment. nih.gov Research on panthenol citrate (B86180) has shown that it can reduce inflammation and oxidative stress in the wound microenvironment. nih.gov This is achieved, in part, by modulating the inflammatory response and potentially scavenging reactive oxygen species (ROS). nih.gov The ability to suppress inflammatory processes is a key mechanism underlying the therapeutic potential of this compound in various physiological and pathological conditions. medchemexpress.comnih.gov
Table of Research Findings on this compound
| Area of Research | Key Findings | Affected Markers/Factors |
|---|---|---|
| Hair Growth Promotion | Elongation of the anagen phase and stimulation of hair follicle cells. typology.comnih.govresearchgate.net | ↑ ALP, ↑ β-catenin, ↑ Versican, ↑ VEGF, ↓ TGF-β1 typology.comnih.govresearchgate.net |
| Neuroprotective Activity | Protection against oxidative stress and restoration of mitochondrial function. nih.govmedchemexpress.com | ↓ Lipid Peroxidation, Normalization of Glutathione System nih.govmedchemexpress.com |
| Nephroprotective Effects | Attenuation of acute kidney injury markers and reduction of inflammation. mdpi.comnih.govnih.gov | ↓ Serum Creatinine, ↓ BUN, ↓ Leukocyte Infiltration, ↓ MPO Activity mdpi.comnih.govnih.gov |
| Anti-inflammatory Investigations | Broad anti-inflammatory effects in skin and wound healing. lotioncrafter.comnih.gov | ↓ Inflammation, ↓ Oxidative Stress lotioncrafter.comnih.gov |
Reduction of Erythema and Edema
This compound, a racemic mixture of the D and L enantiomers of panthenol, demonstrates notable anti-inflammatory effects, contributing to its efficacy in reducing erythema (redness) and edema (swelling) of the skin. cir-safety.orgskinident.world Upon topical application, the biologically active D-panthenol (dexpanthenol) is absorbed into the skin and converted to pantothenic acid (Vitamin B5). drugbank.com This essential component of Coenzyme A plays a crucial role in cellular metabolism and repair processes. drugbank.com
Research indicates that panthenol can mitigate skin irritation and inflammation. buycosmetics.cymedicalnewstoday.com Studies have shown its effectiveness in reducing UV-induced erythema. skinident.worldresearchgate.net For instance, a cream containing 5% panthenol was found to prevent erythema caused by UV light. skinident.world Furthermore, in studies where skin was irritated with sodium lauryl sulfate (B86663), formulations with 5% D-Panthenol significantly reduced both irritation and edema compared to placebo treatments. cir-safety.org
The anti-inflammatory action of panthenol is attributed to its ability to inhibit pro-inflammatory cytokines. typology.com It has been shown to suppress the action of compounds like prostaglandin (B15479496) E2 and interleukin-6 (IL-6), which are involved in inflammatory processes that lead to redness and itching. typology.com A clinical study involving patients with facial erythema who applied a cream containing panthenol, among other active ingredients, showed a nearly 30% improvement in redness after 30 days, further supporting its anti-redness properties. typology.com
The mechanism behind these effects involves the strengthening of the skin barrier. buycosmetics.cy By improving hydration and enhancing the skin's natural barrier, panthenol helps protect against environmental aggressors and prevents moisture loss, which can lead to inflammation and sensitivity. buycosmetics.cymedicalnewstoday.com
Table 1: Clinical Research on this compound for Erythema and Edema Reduction
| Study Focus | Key Findings |
| UV-Induced Erythema | An ointment with panthenol was shown to prevent erythema resulting from UV light exposure. skinident.world |
| Chemically-Induced Irritation | In two separate studies, 5% D-Panthenol reduced irritation and edema on skin treated with sodium lauryl sulfate when compared to a placebo. cir-safety.org |
| Facial Redness | A cream containing panthenol, niacinamide, and PEA resulted in an approximate 30% reduction in facial redness after 30 days of application. typology.com |
| Post-procedural Inflammation | Dexpanthenol-containing formulations have been shown to reduce erythema and dermal temperature after aesthetic procedures. nih.gov |
Antimicrobial Properties and Mechanisms
This compound has demonstrated antimicrobial activity against certain bacterial strains, which adds to its therapeutic value in dermatological applications. typology.com
Inhibition of Bacterial Growth (e.g., Staphylococcus aureus)
Research has specifically highlighted the inhibitory effect of panthenol on the growth of Staphylococcus aureus, a common bacterium implicated in skin infections. nih.govnih.gov The primary mechanism for this antibacterial action is the inhibition of pantothenate kinase, a crucial enzyme in the coenzyme A (CoA) biosynthetic pathway of the bacteria. nih.gov
Pantothenol, an analog of pantothenate, competitively inhibits the prokaryotic type II pantothenate kinase found exclusively in staphylococci. nih.govresearchgate.net This inhibition disrupts the synthesis of CoA, an indispensable cofactor for bacterial cell metabolism and growth, thereby suppressing the proliferation of bacteria like S. aureus, S. epidermidis, and S. saprophyticus. nih.gov
Studies have quantified this inhibitory effect. For example, panthenol demonstrated a significant reduction in S. aureus colonies. nih.gov One study reported a 95.9% reduction in S. aureus colonies with panthenol treatment. nih.gov The minimum inhibitory concentration (MIC) values of pantothenol against strains of S. aureus and S. epidermidis were found to be in the millimolar range, indicating its potential as an antimicrobial agent, especially in topical formulations where high local concentrations can be achieved. nih.gov
Table 2: Research Findings on the Antimicrobial Activity of Panthenol
| Bacterial Strain | Mechanism of Action | Research Finding |
| Staphylococcus aureus | Inhibition of prokaryotic type II pantothenate kinase, disrupting Coenzyme A biosynthesis. nih.govresearchgate.net | Panthenol exhibited a 95.9% reduction in S. aureus colonies. nih.gov Hydrogels containing dexpanthenol showed activity against S. aureus. researchgate.net |
| Staphylococcus epidermidis | Inhibition of prokaryotic type II pantothenate kinase. nih.gov | Panthenol has been shown to inhibit the proliferation of Staphylococcus epidermidis. typology.com Organogels with dexpanthenol were active against S. epidermidis. researchgate.net |
| Escherichia coli | In vitro studies have indicated that panthenol can inhibit the proliferation of Escherichia coli. typology.com |
Application in Tissue Engineering
The properties of this compound, particularly its role in promoting cell proliferation and wound healing, have led to its investigation in the field of tissue engineering. nih.govnih.gov Its ability to stimulate fibroblast proliferation and accelerate re-epithelialization is crucial for tissue regeneration. drugbank.comcaringsunshine.com
A novel biomaterial, panthenol citrate (PC), has been developed and shows significant promise for tissue regeneration applications. nih.govnih.gov This compound exhibits antioxidant, antibacterial, anti-inflammatory, and pro-angiogenic properties. nih.govnih.gov In research, PC has been shown to promote the migration and proliferation of keratinocytes and dermal fibroblasts, which are essential processes for skin repair. nih.gov
When applied to wounds, particularly in diabetic models where healing is impaired, PC has been found to improve re-epithelialization, enhance the formation of granulation tissue, and promote neovascularization (the formation of new blood vessels). nih.gov Furthermore, it helps to reduce inflammation and oxidative stress within the wound environment. nih.gov A significant outcome of using panthenol citrate biomaterials is the improved quality of the regenerated tissue, which exhibits enhanced mechanical strength and restored electrical properties. nih.govnih.gov These findings support the potential use of panthenol-based biomaterials in creating advanced wound dressings and as a component in other tissue regeneration strategies. nih.govnih.gov
Analytical Methodologies and Quality Control in Dl Panthenol Research
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are instrumental in the analysis of DL-panthenol, offering rapid and often non-destructive ways to gain both qualitative and quantitative information.
While panthenol itself lacks significant UV chromophores for direct spectrophotometric analysis, several indirect colorimetric and fluorimetric methods have been developed. researchgate.net These methods typically involve a hydrolysis step to break down panthenol into more reactive species.
Colorimetric Methods: One approach involves the alkaline hydrolysis of panthenol, which yields β-alanol. This product can then react with a reagent like vanillin (B372448) in a buffered solution (pH 7.5) to produce a colored compound measured at approximately 406 nm. nih.gov The linearity for this method has been reported in the range of 50-500 µg/mL. nih.gov Another identification test involves hydrolysis followed by reaction with hydroxylamine (B1172632) and ferric chloride, which produces a violet color. researchgate.net
Spectrofluorimetric Methods: For higher sensitivity, spectrofluorimetric methods are used. After alkaline hydrolysis, the resulting product can be derivatized with reagents such as ninhydrin (B49086) or nitrobenzoxadiazole chloride (NBD-Cl). researchgate.netnih.gov The ninhydrin derivative shows fluorescence with maximum excitation and emission wavelengths at 385 nm and 465 nm, respectively, offering a detection limit as low as 0.005 µg/mL. nih.gov The NBD-Cl derivative is measured at an excitation of 480 nm and emission of 530 nm. researchgate.net A novel method using citric acid as a derivatizing agent has also been developed, which enables the sensitive fluorescent determination of D-panthenol without a separate hydrolysis step. mdpi.com
| Method Type | Reagent(s) | Analyte Measured | Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Colorimetry | Vanillin | Color developed from β-alanol | Absorbance: 406 | 50 - 500 | nih.gov |
| Spectrofluorimetry | Ninhydrin | Fluorescent product after hydrolysis | Excitation: 385, Emission: 465 | 0.01 - 3 | nih.gov |
| NBD-Cl | Fluorescent product after hydrolysis | Excitation: 480, Emission: 530 | 0.3 - 3 | researchgate.net |
Modern spectrometric methods combined with chemometrics provide a powerful tool for analyzing panthenol's enantiomeric excess without complex sample preparation. researchgate.net These techniques rely on detecting small spectral differences between the enantiomers, often enhanced by using a chiral selector like β-cyclodextrin (β-CD). researchgate.netresearcher.life
UV/VIS Spectrometry: In the presence of β-CD, the UV/VIS absorbance of D-panthenol increases, with the maximum absorbance of its derivative at 525 nm. researcher.life The spectral data, typically collected in the 450-650 nm range, is then analyzed using multivariate calibration models such as Principal Component Regression (PCR) and Partial Least Squares (PLS) to determine the enantiomeric composition. researchgate.netresearcher.life These models can explain over 99% of the variance in the spectral data. researchgate.net
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a rapid and non-destructive technique that measures the absorbance resulting from molecular vibrations of hydrogen bonds (C-H, N-H, O-H). nih.gov For panthenol analysis, spectra are often collected between 4000 cm⁻¹ and 12000 cm⁻¹. researcher.life The most significant spectral differences between the D- and this compound complexes with β-CD are observed in the 4000 to 8000 cm⁻¹ range. researchgate.netresearcher.life Similar to UV/VIS, PLS and PCR models are built from the spectral data to quantify the enantiomeric excess. researchgate.net The PLS model is often preferred for its predictive accuracy. researchgate.net
| Technique | Instrument | Spectral Range | Chiral Selector | Chemometric Model | Key Findings | Reference |
|---|---|---|---|---|---|---|
| UV/VIS Spectrometry | UV/VIS Spectrometer | 400-700 nm (Analysis: 450-650 nm) | β-cyclodextrin | PCR, PLS | Absorbance of D-panthenol complex increases; models explain >99% of spectral variance. | researchgate.netresearcher.life |
| NIR Spectroscopy | Spectrophotometer NICOLET 8700TM | 4000-12000 cm⁻¹ (Analysis: 4000-8000 cm⁻¹) | β-cyclodextrin | PCR, PLS | Remarkable spectral differences observed; PLS model preferred for determination of enantiomeric excess. | researchgate.netresearcher.life |
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique for determining the molecular structure and composition of chemical compounds. filab.fr It operates by analyzing the behavior of atomic nuclei in a strong magnetic field, providing detailed information about a molecule's atomic arrangement and functional groups. measurlabs.com
In the context of this compound research, NMR is primarily used for qualitative analysis, such as structural elucidation and purity assessment. measurlabs.com For instance, ¹H NMR spectroscopy has been used to analyze panthenol in mixtures. researchgate.net More advanced, detailed NMR experiments, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, have been employed to precisely elucidate the chemical structure of panthenol reaction products, such as the fluorophore formed in a reaction between D-panthenol and citric acid. researchgate.net This non-destructive technique is invaluable for confirming the identity and integrity of the panthenol molecule and for characterizing its derivatives or degradation products. filab.frresearchgate.net
Near-Infrared (NIR) and UV/VIS Spectrometry
Chromatographic Methods for Purity and Enantiomeric Analysis
Chromatography is the cornerstone for the separation and quantification of individual components in a mixture. For this compound, both gas and liquid chromatography are employed to assess purity and, crucially, to separate and quantify the D- and L-enantiomers.
Gas-liquid chromatography (GLC), a subset of gas chromatography, is used for the analysis of volatile compounds. inflibnet.ac.in For panthenol and pantothenates, which are not sufficiently volatile, a preliminary hydrolysis step is required. scribd.comnih.gov The compound is hydrolyzed in an acidic solution to yield pantoyl lactone. scribd.com This more volatile derivative is then extracted with a solvent like chloroform (B151607) and analyzed directly by GLC. scribd.com
The separation is typically performed on a packed glass column with a stationary phase like Carbowax 20M. scribd.com This method allows for the quantitative determination of panthenol in complex pharmaceutical preparations, as it separates the analyte from interfering substances. scribd.comnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Principle | Acid hydrolysis of panthenol to pantoyl lactone, followed by extraction and GC analysis. | scribd.comnih.gov |
| Stationary Phase | Example: 1% Carbowax 20M on a packed glass column. | scribd.com |
| Application | Quantitative determination of panthenol/pantothenates in complex mixtures. | scribd.com |
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the direct separation and determination of panthenol enantiomers. researchgate.net The success of this method relies on the use of a chiral stationary phase (CSP) that can differentiate between the D- and L-forms. researchgate.net
Various CSPs have been tested, with polysaccharide-based columns, particularly those with amylose (B160209) tris(3,5-dimethylphenylcarbamate), showing excellent results. researchgate.netresearchgate.netnih.gov The separation is influenced by the mobile phase composition, which is typically a mixture of n-hexane and an alcohol like ethanol (B145695), and the column temperature. nih.govepa.gov Detection is commonly achieved using a UV detector at low wavelengths (e.g., 210 nm) or a polarimetric detector. researchgate.netnih.gov Some methods may involve pre-column derivatization, for example, with 3,5-dinitrobenzoyl chloride, to enhance separation and detection at a higher wavelength (265 nm). epa.gov These validated HPLC methods are selective and accurate for determining the enantiomeric purity of panthenol in bulk drugs and finished products. nih.govepa.gov
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane/ethanol (60:40) | 0.8 | UV, Polarimetric | 2.7 | nih.govresearchgate.net |
| Kromasil CHI-DMB | n-hexane:ethanol (95:5) | 1.5 | UV (265 nm) | >2.7 | epa.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | hexane/ethanol (60/40) | 0.8 | UV (210 nm), Polarimetric | 2.49 | researchgate.net |
Thin Layer Chromatography (TLC) with Spectrodensitometric Detection
Thin Layer Chromatography (TLC) offers a straightforward and rapid method for the identification and quantification of panthenol in various preparations. oup.comoup.com This technique is particularly useful for separating panthenol from other components in complex mixtures like pharmaceutical or cosmetic formulations. oup.comoup.com
In a typical TLC method, the stationary phase is a silica (B1680970) gel plate, and the mobile phase can be a mixture of isopropanol (B130326) and water (e.g., 85:15 v/v). oup.comoup.com After development, visualization of the panthenol spot is often achieved by a post-chromatographic derivatization step. One common method involves heating the plate to liberate β-alanol from panthenol, which then reacts with ninhydrin to produce a colored compound. oup.comoup.com
Spectrodensitometric analysis is then employed for quantification. This involves scanning the colored spot on the TLC plate at a specific wavelength, typically around 490 nm for the ninhydrin-derived product. oup.com The intensity of the reflected light is measured and correlated with the concentration of panthenol. This method has demonstrated good recovery rates, with studies reporting recoveries of 99.8 ± 2.25% for panthenol. oup.com
Key Parameters in TLC with Spectrodensitometric Detection of this compound:
| Parameter | Description | Reference |
| Stationary Phase | Silica gel | oup.comoup.com |
| Mobile Phase | Isopropanol-water (85:15, v/v) | oup.comoup.com |
| Visualization | Heating followed by ninhydrin reaction | oup.comoup.com |
| Detection Wavelength | 490 nm (for ninhydrin derivative) | oup.com |
| Recovery | 99.8 ± 2.25% | oup.com |
Chiral Chromatography for Enantiomeric Ratio Validation
Since only the D-enantiomer of panthenol is biologically active, it is crucial to validate the enantiomeric ratio in this compound raw material and formulations. skinident.world Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is the primary method for separating and quantifying the D- and L-enantiomers. researchgate.netresearchgate.net
Various CSPs have been successfully employed for the enantioseparation of panthenol. These include cyclodextrin-based, cyclofructan-based, and amylose-based CSPs. researchgate.netmdpi.com An amylose tris(3,5-dimethylphenylcarbamate) stationary phase has shown excellent results, achieving a resolution (Rs) of 2.7 between the D- and L-enantiomers. researchgate.netnih.gov
The mobile phase composition is critical for achieving optimal separation. A mixture of n-hexane and ethanol (e.g., 60:40, v/v) under isocratic conditions is commonly used. researchgate.netnih.gov Detection is typically performed using a low-wavelength UV detector (around 210 nm) or a polarimetric detector. researchgate.netresearchgate.net These methods have been validated for linearity, accuracy, and precision, with limits of detection (LOD) and quantitation (LOQ) in the microgram per milliliter range. researchgate.netresearchgate.net
Performance of a Chiral HPLC Method for Panthenol Enantiomers:
| Parameter | D-Panthenol | L-Panthenol | Reference |
| Retention Time (min) | 7.10 ± 0.1 | 8.21 ± 0.2 | researchgate.netnih.gov |
| Linear Concentration Range (mg/mL) | 0.001 - 1.0 | 0.001 - 1.0 | researchgate.net |
| Coefficient of Determination (R²) | > 0.998 | > 0.998 | researchgate.net |
| LOD (μg/mL) | 0.3 | 0.3 | researchgate.netresearchgate.net |
| LOQ (μg/mL) | 1.0 | 1.0 | researchgate.net |
Stability Studies and Degradation Product Analysis
The stability of this compound is influenced by factors such as pH and humidity. It is generally stable in the pH range of 5–7 but can degrade in more alkaline conditions. Oxidative degradation can occur, particularly in the presence of humidity, yielding products such as pantothenic acid and 3-hydroxypropylamine. Hydrolysis of the amide bond can also occur, resulting in 2,4-dihydroxy-3,3-dimethyl-butyric acid and 3-aminopropanol. europa.eu
Accelerated stability studies, for instance at 40°C and 75% relative humidity, are conducted to predict the long-term stability of this compound in formulations. Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying these degradation products. Studies have shown that this compound can retain over 95% of its potency after 12 months in some liquid formulations.
Microbial degradation pathways have also been investigated. Some microorganisms can hydrolyze panthenol to pantoic acid and 3-aminopropanol, which can be further oxidized to β-alanine. tandfonline.com Other microbial pathways involve the direct oxidation of panthenol to pantothenic acid. tandfonline.com
In Vitro Permeation and Diffusion Studies
In vitro permeation and diffusion studies are critical for evaluating the dermal absorption of this compound from topical formulations. These studies help in understanding the rate and extent of skin penetration. europa.eumdpi.com
Franz-Type Diffusion Cells
Franz-type diffusion cells are a standard apparatus for in vitro skin permeation studies. mdpi.comcir-safety.orgub.edu This system consists of a donor chamber, where the test formulation is applied, and a receptor chamber containing a suitable medium, separated by a membrane (excised skin or a synthetic membrane). ub.edusci-hub.se The receptor fluid is maintained at a physiological temperature (around 32-37°C) and stirred to ensure sink conditions. mdpi.comsci-hub.se Samples are periodically withdrawn from the receptor chamber and analyzed to determine the amount of permeated panthenol. cir-safety.org
Porcine or human skin are often used as the biological membrane to mimic in vivo conditions. cir-safety.orgsci-hub.se However, due to ethical and availability issues with human skin, synthetic membranes are also employed. ub.edu
Influence of Penetration Enhancers (e.g., Ultrasound, Solvents)
Various strategies are explored to enhance the dermal penetration of this compound. These include the use of chemical penetration enhancers and physical methods like ultrasound (sonophoresis). cir-safety.orgacademicjournals.org
Chemical enhancers, such as certain solvents and surfactants, can improve the permeation of panthenol by altering the barrier properties of the stratum corneum. cir-safety.orgacademicjournals.org For instance, propylene (B89431) glycol and azone have been shown to have a synergistic effect, significantly increasing the permeation of active ingredients. academicjournals.org The concentration of the enhancer is a critical factor; an optimal concentration often exists beyond which the enhancing effect may plateau or even decrease. academicjournals.org
Sonophoresis, the application of ultrasound, has also been demonstrated to enhance the penetration of panthenol into the skin. cir-safety.org In one study using pig skin in a diffusion cell, ultrasound application led to a noticeable increase in the concentration of D-panthenol in the receptor fluid compared to passive diffusion. cir-safety.org
Effect of Ultrasound on D-Panthenol Permeation through Pig Skin:
| Time (minutes) | D-Panthenol Concentration in Receptor Fluid (µg/mL) - Without Ultrasound | D-Panthenol Concentration in Receptor Fluid (µg/mL) - With Ultrasound | Reference |
| 120 | ~903 | ~1069 | cir-safety.org |
| 180 | Plateau reached | Plateau reached | cir-safety.org |
Synthesis and Derivatization Approaches for Dl Panthenol
Synthetic Routes and Reaction Conditions
The industrial production of DL-Panthenol primarily relies on chemical synthesis, with several established methods available. These routes are characterized by their reaction conditions, yields, and the purity of the final product.
Chemical Condensation of Pantoic Acid Lactone and 3-Aminopropanol
The most prevalent method for synthesizing this compound is the chemical condensation of DL-pantoic acid lactone (also known as DL-pantolactone) with 3-aminopropanol. chemicalbook.comgoogle.com This reaction forms the amide bond that characterizes the panthenol molecule.
The process typically begins with the synthesis of racemic pantolactone from isobutyraldehyde, formaldehyde, and hydrogen cyanide, which proceeds without the need to isolate intermediate products. revmedchir.ro The resulting DL-pantolactone is then reacted with 3-aminopropanol. chemicalbook.com This condensation can be carried out with or without a solvent. google.com
Solvent-free methods involve directly reacting molten DL-pantolactone with 3-aminopropanol. google.com While this approach can offer high reaction rates and yields, it can also lead to racemization at elevated temperatures, making it less suitable for producing high-purity D-panthenol. google.com
Alternatively, the reaction can be performed in the presence of a solvent, such as methanol, ethanol (B145695), or water. google.com A typical procedure involves dissolving D-pantolactone in a solvent, followed by decolorizing and filtering. This solution is then continuously introduced along with 3-aminopropanol into a reactor. The acylation reaction is generally maintained at a temperature between 10-35°C.
| Reactants | Reaction Conditions | Product | Yield | Reference |
| DL-pantolactone, 3-aminopropanol | Molten, solvent-free | This compound | High | google.com |
| D-pantolactone, 3-aminopropanol | Methanol, reflux | D-Panthenol | ~100% | researchgate.net |
| D-pantolactone, 3-aminopropanol | Continuous reactor, 10-35°C | D-Panthenol | High Purity |
Diastereomeric Guanidine (B92328) Lactone Method
An alternative strategy for obtaining the biologically active D-panthenol from the racemic mixture involves a resolution step using guanidine. In this method, DL-pantolactone is reacted with guanidine to form diastereomeric DL-guanidine lactones. chemicalbook.com These diastereomers can then be separated.
Following separation, the D-guanidine lactone is subjected to hydrolysis under acidic conditions to yield D-pantolactone. chemicalbook.com This optically pure D-pantolactone is then condensed with 3-aminopropanol to synthesize D-panthenol. chemicalbook.com This process is considered relatively straightforward and yields a high-quality product. chemicalbook.com A study reported the synthesis of guanidine D,L-pantoate from D,L-pantolactone, guanidine carbonate, and calcium hydroxide (B78521) with a yield of 91.6%. researchgate.net The subsequent hydrolysis of guanidine D-pantoate with sulfuric acid produced D-pantolactone with a 92.3% yield. researchgate.net
Enantioselective Synthesis Strategies
Given that only the D-enantiomer of panthenol is biologically active, enantioselective synthesis strategies are of significant interest. atamanchemicals.comulprospector.com These methods aim to produce D-panthenol directly, bypassing the need for the resolution of a racemic mixture.
One approach involves the use of chiral catalysts. For instance, an efficient enantioselective synthesis of β,β-dialkyl-γ-substituted pantolactones has been achieved using a cationic scandium complex as a catalyst in an aldol (B89426) reaction. nih.gov
Another strategy is the asymmetric reduction of a precursor ketone. Ketoreductases (KREDs) have been employed for the asymmetric reduction of ketopantoyl lactone ester precursors to produce (R)-pantolactone, the precursor to D-panthenol. rsc.org This enzymatic approach avoids the use of hazardous chemicals like hydrogen cyanide, which are part of some traditional chemical routes. rsc.org
Chiral pool synthesis, which utilizes enantiomerically pure starting materials from nature, is another common method in enantioselective synthesis. icjs.us
Synthesis of Novel Derivatives (e.g., Panthenol Citrate)
To enhance the properties of panthenol, researchers have explored the synthesis of novel derivatives. One such derivative is panthenol citrate (B86180), which is formed through the reaction of panthenol and citric acid. google.com This novel compound has been developed as a biomaterial building block with interesting fluorescence and absorbance properties. nih.gov
The synthesis of panthenol citrate can involve the oligomerization of panthenol and citric acid. google.com In some embodiments, the resulting panthenol citrate is water-soluble and can be precipitated in ethanol and acetone. google.com The reaction can also include additional monomers like polyethylene (B3416737) glycol to create copolymers with varied properties. google.com
A study on the thermal condensation of D-panthenol with citric acid identified the formation of a novel fluorophore, 6-oxo-3,4-dihydro-2H,6H-pyrido[2,1-b] atamanchemicals.comCurrent time information in Bangalore, IN.oxazine-8-carboxylic acid (ODPC). researchgate.netmdpi.com This indicates that during the derivatization process, the D-panthenol molecule can undergo thermal hydrolysis, releasing 3-amino-1-propanol, which then condenses with citric acid to form the fluorescent compound. mdpi.com
Biotechnological Production Methods of Pantothenic Acid and Derivatives
Biotechnological approaches offer an alternative to chemical synthesis for the production of pantothenic acid (Vitamin B5) and its derivatives. These methods are often considered more environmentally friendly and can be highly specific.
Bacteria synthesize pantothenic acid from the amino acids aspartate and a precursor to valine. wikipedia.org This natural pathway has been harnessed and optimized in various microorganisms for the industrial production of pantothenic acid. For instance, modifying the panB gene, which encodes a key enzyme in the biosynthesis pathway, has been shown to significantly improve pantothenate production in Bacillus subtilis. google.com
Enzymatic kinetic resolution is a well-established biotechnological method for producing optically pure D-pantolactone. This process uses enzymes, such as D-lactonase from fungi like Fusarium oxysporum, to stereospecifically hydrolyze D-pantolactone from a racemic mixture, leaving the L-enantiomer untouched. revmedchir.rorsc.org The unresolved L-pantolactone can then be racemized and recycled. rsc.org Immobilized whole-cell biocatalysts are also used for this purpose, offering good catalytic stability for repeated batch reactions. rsc.org
Furthermore, microbial fermentation using strains like Fusarium moniliforme can be optimized to produce high levels of D-pantolactone hydrolyzing enzyme for the efficient conversion of DL-pantolactone. guidechem.com These biotechnological routes are attractive as they can circumvent the often complex and costly resolution steps required in traditional chemical synthesis. researchgate.net
Toxicity and Safety Research of Dl Panthenol in Academic Contexts
Genotoxicity and Mutagenicity Studies
Genotoxicity and mutagenicity studies are crucial for assessing the potential of a substance to cause genetic damage. DL-Panthenol has been evaluated in a variety of assays to determine its potential to induce gene mutations or chromosomal damage.
Ames Test and Mammalian Cell Gene Mutation Assays
This compound has been found to be non-mutagenic in Ames tests, which use Salmonella typhimurium, and in WP2 assays that utilize Escherichia coli. cir-safety.org These tests were conducted with and without metabolic activation at concentrations up to 5000-10,000 µ g/plate . cir-safety.org In a mammalian cell gene mutation assay using Chinese hamster V79/HPRT cells, D-Panthenol was non-mutagenic at concentrations up to 2080 µg/ml. cir-safety.orgcir-safety.org
Table 1: Genotoxicity and Mutagenicity of this compound
| Test System | Cell Type | Concentration | Result |
| Ames Test | S. typhimurium | Up to 5000-10,000 µ g/plate | Non-mutagenic cir-safety.org |
| WP2 Assay | E. coli | Up to 5000-10,000 µ g/plate | Non-mutagenic cir-safety.org |
| Mammalian Cell Gene Mutation Assay | Chinese hamster V79/HPRT cells | Up to 2080 µg/ml | Non-mutagenic cir-safety.orgcir-safety.org |
Mammalian Chromosomal Aberration Tests
In a mammalian chromosomal aberration test conducted in human lymphocytes, D-Panthenol was found to be non-clastogenic at concentrations up to 2080 µg/ml. cir-safety.orgcir-safety.org This indicates that it does not cause structural changes to chromosomes.
Developmental and Reproductive Toxicity (DART) Studies
Developmental and Reproductive Toxicity (DART) studies are designed to evaluate the potential adverse effects of a substance on reproduction and development. nih.gov In a study where pregnant rats were orally dosed with DL-Panthenyl Ethyl Ether on days 6 through 19 of gestation, the maternal and developmental No-Observed-Adverse-Effect Level (NOAEL) was reported to be ≥ 1000 mg/kg/day. cir-safety.orgcir-safety.org
Irritation and Sensitization Potential in Experimental Models
Skin Irritation/Corrosion Studies
Studies on rabbit skin have shown that this compound has a low potential for skin irritation. When 100% D- and this compound were applied to rabbit skin under an occlusive patch for 4 hours, only slight erythema was observed, which resolved within 24-48 hours after the patch was removed. cir-safety.org Furthermore, no signs of irritation were observed on abraded and intact rabbit skin treated with 2% D- and this compound. cir-safety.orgcir-safety.org
Table 2: Skin Irritation Studies of this compound in Rabbits
| Concentration | Observation | Outcome |
| 100% | Slight erythema | Cleared within 24-48 hours cir-safety.org |
| 2% | No signs of irritation | Non-irritating cir-safety.orgcir-safety.org |
Ocular Irritation Investigations
Ocular irritation studies have been conducted on rabbits to assess the potential of this compound to cause eye irritation. When 100% D- and this compound were instilled into rabbit eyes, slight conjunctival redness and chemosis were observed, but these effects resolved within 3 weeks. cir-safety.org At lower concentrations of 0.5% and 2%, slight conjunctival redness was noted, which in most cases cleared within 24-72 hours. cir-safety.org A test with 0.1% Panthenol in both rinsed and unrinsed rabbit eyes showed no signs of ocular irritation. cir-safety.org
Table 3: Ocular Irritation Studies of this compound in Rabbits
| Concentration | Observation | Outcome |
| 100% | Slight conjunctival redness and chemosis | Resolved within 3 weeks cir-safety.org |
| 0.5% and 2% | Slight conjunctival redness | Cleared by 24-72 hours cir-safety.org |
| 0.1% | No signs of ocular irritation | No irritation observed cir-safety.org |
Skin Sensitization Assays (e.g., Buehler Test, Guinea Pig Maximization Test)
In the toxicological evaluation of chemical compounds, skin sensitization assays are crucial for identifying substances that have the potential to elicit an allergic contact dermatitis reaction. For this compound, standard in vivo methods such as the Buehler test and the Guinea Pig Maximization Test (GPMT) have been employed to assess its sensitization potential. ecetoc.orgaltex.orgsemanticscholar.orgecetoc.org These tests are historically significant and widely accepted for regulatory purposes. ecetoc.orgecetoc.org
The Buehler test , an occluded patch test, is designed to evaluate the sensitization potential of a substance following topical application. ecetoc.orgecetoc.org In a study conducted in accordance with OECD Test Guideline 406, undiluted this compound was applied to the skin of guinea pigs. cir-safety.org The protocol involved an induction phase with repeated 6-hour occlusive applications on days 0, 7, and 14, followed by a challenge phase with a single 6-hour occlusive application on day 28. cir-safety.org The results of this assay indicated that this compound was non-irritating and, importantly, non-sensitizing under the test conditions. cir-safety.orgcir-safety.org
The Guinea Pig Maximization Test (GPMT) is another method used to assess the potential of a substance to cause skin sensitization. ecetoc.orgecetoc.orgnih.gov This test is generally considered more sensitive than the Buehler test because it involves an initial intradermal injection of the test substance, often with an adjuvant like Freund's Complete Adjuvant (FCA), to enhance the immune response. nih.gov While a GPMT was conducted for the related compound DL-Panthenyl Ethyl Ether, which found it to be non-sensitizing, specific GPMT data for this compound itself is less frequently cited in publicly available literature. cir-safety.org However, the available evidence from the Buehler test provides strong support for the low sensitization potential of this compound. cir-safety.orgcir-safety.org
Interactive Data Table: Skin Sensitization Study of this compound
| Test Method | Species | Induction Phase | Challenge Phase | Result | Source |
| Buehler Test | Guinea Pig | Undiluted this compound applied occlusively for 6 hours on days 0, 7, and 14 | Undiluted this compound applied occlusively for 6 hours on day 28 | Non-sensitizing | cir-safety.org |
Toxicokinetic and Pharmacodynamic Modeling in Toxicology
Toxicokinetic and pharmacodynamic modeling are essential tools in modern toxicology for understanding the fate and effects of a chemical substance within an organism. For this compound, toxicokinetic studies focus on its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamic studies would investigate the mechanisms by which it exerts any potential toxic effects.
Toxicokinetics of this compound:
This compound is the racemic mixture of D-Panthenol and L-Panthenol. wikipedia.org Upon administration, it is readily absorbed and quickly oxidized to pantothenic acid (Vitamin B5). wikipedia.org Only the D-enantiomer, D-Panthenol, is biologically active, being a precursor to Coenzyme A. drugbank.comnih.gov
Absorption: Due to its high water solubility and a molecular weight of 205.25 g/mol , this compound is expected to be absorbed through the gastrointestinal tract. europa.eu Dermal penetration has also been demonstrated in in vitro studies using rat and pig skin, suggesting that systemic absorption can occur after topical exposure. europa.eueuropa.eu
Distribution: Following absorption, this compound is likely to be distributed systemically through extracellular compartments. europa.eueuropa.eu
Metabolism: A key metabolic step is the rapid oxidation of panthenol to pantothenic acid. cir-safety.orgeuropa.eu It is anticipated that this compound undergoes a first-pass effect in the liver following oral administration. europa.eueuropa.eu In vitro genetic toxicity tests have not indicated the formation of toxic metabolites. europa.eueuropa.eu
Excretion: Studies with D-Panthenol in rats have shown that the resulting pantothenic acid is rapidly excreted, primarily via the urine. europa.eueuropa.eu A similar pathway is expected for this compound. europa.eueuropa.eu
Pharmacodynamic Modeling in Toxicology:
Pharmacodynamic modeling for this compound in a toxicological context would aim to relate the concentration of the substance at the site of action to the magnitude of any observed toxicological effect. Given the low toxicity profile of this compound, such modeling is often focused on understanding its beneficial effects, such as wound healing and anti-inflammatory properties, rather than adverse outcomes. drugbank.commedchemexpress.com For instance, studies have shown that D-Panthenol can increase fibroblast proliferation, which is a key process in wound healing. drugbank.com
The rapid metabolism of this compound to pantothenic acid, an essential vitamin, is a critical factor in its low toxicity. nih.govmedchemexpress.com Therefore, any toxicodynamic modeling would need to account for this conversion and the subsequent role of pantothenic acid in cellular metabolism.
Advanced Research Applications and Methodologies
In Vitro Mimicking Systems for Hair Follicle Culture
While direct studies on in vitro mimicking systems for hair follicle culture involving DL-panthenol are not extensively detailed in the provided search results, the existing research on individual human hair follicle cells strongly suggests the utility of such systems. Studies on D-panthenol have successfully utilized cultures of human dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs) to elucidate its effects on hair growth. nih.govresearchgate.net These studies, however, acknowledge that a significant limitation is the absence of more complex in vitro models that mimic the in vivo hair cycle, such as human hair follicle organ culture. nih.govmdpi.com The development and application of 3D co-culture hair follicle mimetic tissues with enhanced extracellular matrices are emerging as powerful platforms for screening hair growth-promoting compounds. nih.gov These systems offer a more physiologically relevant environment to study the interactions between different cell types within the hair follicle and would be an invaluable tool for further investigating the mechanisms of this compound.
Human Hair Follicle Organ Culture
The use of ex vivo human hair follicle organ culture is a critical methodology for studying the effects of various compounds on hair growth in a system that closely resembles the in vivo environment. This technique involves isolating intact human hair follicles and maintaining them in a culture medium. qima-lifesciences.com It allows for the detailed analysis of the hair follicle cycle, pigmentation, and stem cell activity. qima-lifesciences.com Research has highlighted the importance of using such models to validate findings from simpler 2D cell cultures. nih.govmdpi.com For instance, studies on other hair growth-promoting agents have utilized human hair follicle organ cultures to demonstrate their efficacy in elongating the anagen (growth) phase of the hair cycle. researchgate.net While specific studies employing this method for this compound were not found in the search results, it is recognized as a necessary next step to confirm the promising results seen in individual hair follicle cell cultures. nih.govmdpi.com This method would allow for a comprehensive assessment of this compound's influence on the entire hair follicle unit. qima-lifesciences.com
Animal Models in Preclinical Research
Animal models are instrumental in preclinical research to evaluate the efficacy and biological effects of compounds like this compound in a living organism before human trials. Various animal models have been employed to study its properties. For instance, a dry skin-induced chronic pruritus mouse model, established using repeated acetone-ether-water (AEW) treatment, has been used to investigate the anti-itch and skin barrier-improving effects of a spray containing β-glucan and panthenol. mednexus.org In this model, the spray significantly reduced scratching behavior and transepidermal water loss (TEWL). mednexus.org
Rabbit models have been utilized to assess skin irritation and comedogenicity. cir-safety.orgcir-safety.org Studies on rabbits showed that this compound was non-comedogenic and caused only slight, transient erythema at high concentrations under occlusion. cir-safety.orgcir-safety.org Guinea pig models have been employed to study the anti-inflammatory effects of D-panthenol on UV-induced erythema and to evaluate its sensitization potential. cir-safety.orgcir-safety.org Furthermore, rat skin has been used in Franz diffusion cell experiments to examine the penetration-enhancing effects of D-panthenol for other active ingredients. cir-safety.org The SKH1 hairless mouse model has been used to demonstrate the hair growth-promoting effects of certain formulations when combined with electrical stimulation. jmb.or.kr While direct animal studies on this compound for hair growth were not detailed, the use of such models is considered a crucial step for further elucidation of its mechanisms. nih.gov
Cell-Based Assays and High-Throughput Screening
Cell-based assays are fundamental tools for investigating the molecular and cellular effects of this compound. These assays allow for controlled experiments on specific cell types to understand mechanisms of action. nih.gov For hair research, cultured human dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs) are commonly used. nih.govresearchgate.net In these cells, D-panthenol has been shown to enhance cell viability, increase proliferation markers like Ki67, and reduce markers for apoptosis (Caspase-3/9) and senescence (p21/p16). nih.govresearchgate.net
High-throughput screening (HTS) utilizes automated platforms to rapidly test thousands of compounds, making it a crucial tool in the early stages of drug discovery and cosmetic ingredient evaluation. cellomaticsbio.com HTS can be applied to cell-based assays to screen for compounds that modulate specific cellular processes. nih.gov Recently, 3D co-culture hair follicle mimetic tissues have been developed for HTS to identify hair growth-promoting compounds. nih.gov In one such system, D-panthenol was among the substances that showed a strong positive effect on keratinocyte proliferation and the formation of hair peg-like structures. nih.gov This demonstrates the integration of sophisticated cell models with HTS platforms to efficiently screen for active ingredients like this compound. nih.govnagibio.ch
Immunohistochemistry and Gene Expression Analysis
Immunohistochemistry and gene expression analysis are powerful techniques used to visualize and quantify the effects of this compound at the protein and genetic levels.
Immunohistochemistry (IHC) allows for the localization of specific proteins within tissue samples. In studies on cultured human dermal papilla cells, IHC has been used to detect the increase in the proliferation marker Ki67 and the anagen-inducing factor VEGF following treatment with D-panthenol. nih.govresearchgate.net
Gene expression analysis , often performed using quantitative real-time PCR (qRT-PCR) or microarray analysis, measures the changes in mRNA levels of specific genes in response to a substance. Topical application of dexpanthenol (B1670349) in human skin wound healing models has been shown to upregulate the gene expression of several key molecules involved in inflammation and tissue repair, including:
Filaggrin (FLG): In a mouse model of dry skin, a spray containing panthenol significantly increased the decreased mRNA expression of filaggrin, a key protein for skin barrier function. mednexus.org
CYP1B1, CXCL1, and CCL18: The expression of these genes, involved in the wound healing process, was found to be upregulated in human skin biopsies treated with dexpanthenol. nih.govresearchgate.netoup.com
KAP4-2 (Keratin-Associated Protein 4-2): This gene was also upregulated in dexpanthenol-treated skin wounds. researchgate.netnih.govatamanchemicals.com
Psoriasin mRNA: Conversely, the expression of psoriasin mRNA, an antimicrobial peptide, was downregulated by dexpanthenol treatment in the same wound healing model. nih.govatamanchemicals.com
These molecular analysis techniques provide detailed insights into the pathways through which this compound exerts its biological effects on the skin and hair follicles. nih.gov
Table of Gene Expression Modulation by Dexpanthenol in Skin
| Gene | Effect of Dexpanthenol | Biological Process | Reference |
|---|---|---|---|
| Filaggrin (FLG) | Upregulation | Skin Barrier Function | mednexus.org |
| CYP1B1 | Upregulation | Wound Healing | nih.govresearchgate.netatamanchemicals.com |
| CXCL1 | Upregulation | Wound Healing, Inflammation | nih.govatamanchemicals.commdpi.com |
| CCL18 | Upregulation | Wound Healing, Immune Response | nih.govresearchgate.netatamanchemicals.com |
| KAP4-2 | Upregulation | Wound Healing | researchgate.netnih.govatamanchemicals.com |
| Psoriasin (S100A7) | Downregulation | Inflammation, Antimicrobial Defense | nih.govatamanchemicals.com |
Raman Spectroscopy for Skin Moisturisation and Lipid Lamellae Organization
Confocal Raman spectroscopy is a non-invasive, analytical technique that provides detailed chemical information about the skin in vivo. nih.gov It is particularly useful for assessing skin hydration and the organization of the lipid lamellae in the stratum corneum (SC). nih.gov
Studies have utilized Raman spectroscopy to investigate the effects of panthenol-containing emollients on the skin. tandfonline.comnih.gov This technique can measure the water content profile as a function of depth within the SC. nih.gov Research has shown that a single application of a panthenol-containing emollient can lead to a relocation of water into the deeper layers of the SC, indicating a deep and sustained moisturizing effect. tandfonline.comnih.gov
Furthermore, Raman spectroscopy can provide insights into the organization of the intercellular lipid lamellae, which are crucial for the skin's barrier function. nih.govmedicaljournals.se The stratum corneum lipids, mainly composed of ceramides, cholesterol, and free fatty acids, are organized in lamellar phases. tandfonline.commedicaljournals.se It has been demonstrated that the application of a panthenol-containing formulation can improve the organization of these lipid lamellae, which is associated with enhanced skin barrier function and hydration. nih.gov An experimental study on excised porcine skin also showed that dexpanthenol promotes skin hydration by increasing the molecular mobility of lipid and protein segments within the stratum corneum. nih.gov
Integration with Biomaterials and Drug Delivery Systems
The integration of this compound with various biomaterials and drug delivery systems is an active area of research aimed at enhancing its stability, penetration, and therapeutic efficacy. While specific examples are limited in the provided search results, the principles of such integration are well-established. For instance, panthenol has been incorporated into various topical formulations like water-in-oil emulsions to improve its skin penetration and local concentration. criticalcatalyst.com
The development of novel drug delivery systems, such as nanoparticles and liposomes, could offer further advantages for delivering this compound to its target sites in the skin and hair follicles. These systems can protect the active ingredient from degradation, control its release over time, and improve its transport across the skin barrier. The use of panthenol in combination with other ingredients in sophisticated formulations, such as those with lipid lamellar technology, demonstrates a move towards more advanced delivery systems that mimic the natural structure of the skin barrier. tandfonline.com
Chemoinformatic and Computational Studies on this compound
Chemoinformatic and computational methodologies are increasingly employed to elucidate the molecular properties and interactions of chemical compounds, offering insights that complement experimental research. In the context of this compound, these approaches have been pivotal in understanding its physicochemical characteristics, its behavior in various systems, and the structural basis for its activity. These studies range from the calculation of molecular descriptors to complex simulations of its interactions with biological molecules and solvents.
This compound is the racemic mixture of the D and L enantiomers. naturalbulksupplies.com While only D-panthenol (dexpanthenol) is biologically converted to pantothenic acid (Vitamin B5), both forms exhibit moisturizing properties. atamanchemicals.comcriticalcatalyst.com Computational studies often focus on the D-enantiomer due to its biological activity, but the findings are crucial for understanding the properties of the racemic mixture used in many formulations. researchgate.netdrugbank.com
Chemoinformatic databases provide a wealth of curated information on the fundamental properties of panthenol. These descriptors are essential for computational models that predict the compound's behavior, such as its absorption and distribution.
Table 1: Computed Molecular Descriptors for Panthenol
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C9H19NO4 | DrugBank Online drugbank.com |
| Molecular Weight | 205.25 g/mol | PubChem atamanchemicals.com |
| XLogP3-AA | -0.9 | PubChem atamanchemicals.com |
| Hydrogen Bond Donor Count | 4 | PubChem atamanchemicals.com |
| Hydrogen Bond Acceptor Count | 4 | PubChem atamanchemicals.com |
| Rotatable Bond Count | 7 | PubChem |
| Log Kow (Octanol-Water Partition Coefficient) | -1.02 | ECHA europa.eu |
This table is interactive. Users can sort columns by clicking on the headers.
Detailed computational research has explored the molecular-level interactions of panthenol. Molecular dynamics (MD) simulations, for instance, have been used to study the interactions between D-panthenol and water molecules. researchgate.netresearchgate.net These studies revealed that the hydroxyl groups of D-panthenol are responsible for creating cavities that can incorporate water molecules. researchgate.net By applying MD simulations and analyzing radial distribution functions (RDFs), researchers can understand the nature of these interactions and the structuring of water around the panthenol molecule, providing a theoretical basis for its function as a humectant. researchgate.netresearchgate.net
Molecular docking is another powerful computational technique used to predict the binding orientation of a small molecule to a macromolecular target. nih.govresearchgate.net Studies have used this approach to investigate the interaction of pantothenic acid, the active metabolite of D-panthenol, with key signaling molecules involved in skin damage. nih.gov For example, induced fit docking simulations were performed to analyze the binding of pantothenic acid with targets like tumor necrosis factor-alpha (TNF-α), activator protein-1 (AP-1), and nuclear factor-kappa B (NF-κB), which are implicated in UVB-induced photodamage. nih.gov Such studies provide favorable binding conformations and energy scores, offering a mechanistic hypothesis for the protective effects observed experimentally. nih.gov
Furthermore, quantum chemical calculations and chemometric analysis of spectroscopic data have been applied to study panthenol. researchgate.netresearchgate.net Quantum chemical methods can analyze the electronic structure of the molecule. researchgate.net In one study, near-infrared (NIR) and UV/VIS spectroscopy were combined with chemometric methods, such as Partial Least Squares (PLS) calibration, to differentiate and quantify the enantiomeric excess of panthenol in mixtures. researchgate.netresearcher.life This approach leverages subtle differences in the spectra of inclusion complexes formed between the panthenol enantiomers and a chiral selector (β-cyclodextrin) to build a robust quantitative model. researchgate.net
Table 2: Overview of Computational Research Applications for Panthenol
| Research Area | Computational Method | Subject of Study | Key Findings |
|---|---|---|---|
| Solvation & Hydration | Molecular Dynamics (MD) Simulations, Radial Distribution Functions (RDFs) | Interaction between D-panthenol and water molecules. researchgate.netresearchgate.net | The hydroxyl groups of D-panthenol structure surrounding water molecules, forming cavities that incorporate them, which explains its humectant properties. researchgate.net |
| Binding Interactions | Molecular Docking (e.g., GLIDE), Induced Fit Docking (IFD) | Binding of pantothenic acid to signaling proteins (TNF-α, NF-κB, AP-1) involved in photodamage. nih.gov | Favorable binding conformations and energy scores were identified, suggesting a molecular mechanism for its protective effects against UVB-induced damage. nih.gov |
| Enantiomer Analysis | Chemometrics (PCR, PLS), UV/VIS & NIR Spectroscopy | Quantitative determination of D- and L-panthenol enantiomers in a racemic mixture using a chiral selector. researchgate.netresearcher.life | Spectroscopic differences between the enantiomers when complexed with β-cyclodextrin allow for their accurate quantification via PLS calibration models. researchgate.net |
| Electronic Structure | Quantum-Chemical Calculations | Analysis of the electronic structure of panthenol. researchgate.net | Provides fundamental insights into the molecule's reactivity and properties. |
This table is interactive. Users can sort columns by clicking on the headers.
Q & A
Basic Research Questions
What are the key differences between D-Panthenol and DL-Panthenol in experimental applications, and how do these impact research design?
This compound is a racemic mixture of D- and L-enantiomers, whereas D-Panthenol is the biologically active form. The L-form lacks significant activity, making this compound less effective in studies requiring enzymatic conversion or receptor-specific interactions. Researchers must account for enantiomeric ratios when designing efficacy studies, as the presence of L-Panthenol may dilute observed biological effects. For example, in skincare studies, pure D-Panthenol is preferred for assessing wound healing or anti-inflammatory activity, while this compound serves as a cost-effective alternative for non-enantioselective applications .
How should researchers ensure chemical stability of this compound in laboratory settings?
This compound is hygroscopic and degrades under prolonged exposure to moisture or high temperatures. Storage recommendations include:
- Powder form : -20°C in airtight containers with desiccants to prevent hydrolysis .
- Solutions : Use anhydrous solvents (e.g., DMSO) and store at -80°C for long-term stability .
- Handling : Work under nitrogen atmosphere to minimize oxidative degradation .
Regular stability testing via HPLC or mass spectrometry is advised to monitor degradation products like pantothenic acid .
What analytical methods are recommended for characterizing this compound purity and structural integrity?
- Purity assessment : Titrimetric methods (e.g., acid-base titration) quantify active ingredient content, with commercial grades typically ≥98% purity .
- Structural verification : NMR spectroscopy (¹H/¹³C) confirms the presence of characteristic peaks (e.g., hydroxyl groups at δ 1.2–1.4 ppm, amide protons at δ 6.8–7.2 ppm) .
- Enantiomeric separation : Chiral HPLC or capillary electrophoresis distinguishes D- and L-forms using columns like Chiralpak AD-H .
Advanced Research Questions
How can researchers design experiments to evaluate the differential biological activity of D-Panthenol versus this compound?
- In vitro models : Use keratinocyte or fibroblast cultures to compare wound healing rates (e.g., scratch assays) and inflammatory markers (IL-6, TNF-α) between enantiomers .
- Dose normalization : Adjust this compound concentrations to reflect the reduced active D-enantiomer content (e.g., doubling DL doses to match D-Panthenol efficacy) .
- Enzymatic assays : Measure conversion rates to pantothenic acid using LC-MS, as D-Panthenol is oxidized 2–3× faster than the L-form in hepatic microsomes .
What methodological considerations are critical when assessing this compound's metabolic conversion to pantothenic acid in vivo?
- Isotopic labeling : Incorporate ¹³C-labeled this compound to track metabolic pathways in animal models .
- Tissue-specific analysis : Use HPLC-MS to quantify pantothenic acid in target tissues (e.g., skin, liver) and correlate with bioavailability .
- Pharmacokinetic parameters : Monitor half-life differences between enantiomers, as L-Panthenol may accumulate due to slower metabolism .
How should contradictory findings regarding this compound's toxicity profile be addressed in systematic reviews?
- Data reconciliation : Compare study conditions (e.g., purity grades, exposure duration). For instance, BASF reports non-toxicity in acute dermal tests , while Parchem notes incomplete carcinogenicity data under prolonged inhalation .
- Regulatory alignment : Cross-reference classifications (e.g., OSHA vs. IARC) and prioritize studies adhering to OECD guidelines for acute toxicity (e.g., LD₅₀ >10,100 mg/kg in mice) .
- Meta-analysis : Apply statistical models to weight findings by sample size and methodological rigor, highlighting gaps for future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
